molecular formula C₁₁H₁₃Cl₂N₅O₃S B1146268 2-Methyllamotrigine Methanesulfonate CAS No. 1152091-69-4

2-Methyllamotrigine Methanesulfonate

Cat. No.: B1146268
CAS No.: 1152091-69-4
M. Wt: 366.22
InChI Key:
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Description

2-Methyllamotrigine Methanesulfonate is a chemical compound with the molecular formula C₁₁H₁₃Cl₂N₅O₃S and a molecular weight of 366.22. It is an impurity of Lamotrigine, an anticonvulsant medication used to treat epilepsy and bipolar disorder . This compound is primarily used in research settings to study the properties and effects of Lamotrigine and its impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyllamotrigine Methanesulfonate involves the reaction of 2-Methyllamotrigine with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .

Industrial Production Methods

the production process likely involves similar synthetic routes as those used in laboratory settings, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyllamotrigine Methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Methyllamotrigine Methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reference material to study the properties and behavior of Lamotrigine and its impurities.

    Biology: Investigated for its effects on biological systems, particularly in relation to its parent compound, Lamotrigine.

    Medicine: Studied for its potential therapeutic effects and as a tool to understand the pharmacokinetics and pharmacodynamics of Lamotrigine.

    Industry: Utilized in the development and quality control of Lamotrigine-based medications.

Mechanism of Action

The mechanism of action of 2-Methyllamotrigine Methanesulfonate is related to its parent compound, Lamotrigine. Lamotrigine inhibits the release of glutamate, a neurotransmitter, by blocking voltage-sensitive sodium channels. This inhibition reduces the excitability of neurons and helps control seizures and mood disorders . The exact molecular targets and pathways involved in the action of this compound are not well-defined, but it is believed to interact with similar targets as Lamotrigine .

Comparison with Similar Compounds

Similar Compounds

    Lamotrigine: The parent compound, used as an anticonvulsant and mood stabilizer.

    2-Methyl-Lamotrigine: A related compound with similar chemical structure and properties.

Uniqueness

2-Methyllamotrigine Methanesulfonate is unique due to its specific chemical structure and its role as an impurity of Lamotrigine. This uniqueness allows researchers to study the effects of impurities on the efficacy and safety of Lamotrigine-based medications .

Properties

CAS No.

1152091-69-4

Molecular Formula

C₁₁H₁₃Cl₂N₅O₃S

Molecular Weight

366.22

Synonyms

3,5-Diamino-6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazinium Methane Sulfonate

Origin of Product

United States

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